molecular formula C13H17F2NO B1487765 {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol CAS No. 1272219-82-5

{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol

Cat. No.: B1487765
CAS No.: 1272219-82-5
M. Wt: 241.28 g/mol
InChI Key: AUWAQIKQSLIFBD-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, 4-Piperidinemethanol may be used in the preparation of various compounds .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely. For example, 4-Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .

Scientific Research Applications

  • Synthesis Techniques : Zheng Rui (2010) described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This method provided a reasonable overall yield of 62.4% (Zheng Rui, 2010).

  • Antimicrobial Activity : Mallesha and Mohana (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Notably, compounds 4b, 4g, and 5e showed promising antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

  • Crystal Structure Analysis : A study by Girish et al. (2008) focused on the crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcasing its chair conformation and tetrahedral geometry around the sulfur atom (Girish et al., 2008).

  • Thermal and Optical Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, revealing insights into the stability and intermolecular interactions of the compound (Karthik et al., 2021).

  • Antiproliferative Activity : Prasad and colleagues (2010) synthesized diphenyl(piperidin-4-yl)methanol derivatives and assessed their antiproliferative effects on various human cell lines. Some derivatives exhibited significant antiproliferative activities, suggesting potential for therapeutic applications (Prasad et al., 2010).

  • NMR Spectroscopy Applications : A study by Cholli and Pennino (1988) demonstrated the application of one- and two-dimensional NMR spectroscopy in studying substituted piperidine derivatives, including 1-methyl-2-piperidine methanol (Cholli & Pennino, 1988).

Mechanism of Action

Safety and Hazards

Safety and hazards associated with piperidine derivatives depend on the specific compound. For instance, 4-Piperidinemethanol is classified as Skin Corr. 1B and has a flash point of 110 °C .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses can cause liver and kidney damage, highlighting the importance of dosage optimization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWAQIKQSLIFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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